molecular formula C20H16N2O3S B4570753 3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4570753
M. Wt: 364.4 g/mol
InChI Key: FLSCFGLYEQRVMP-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.08816355 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Unexpected Formation During Synthesis: A study documented the unexpected formation of certain compounds during the synthesis process, highlighting the complexity and unpredictability in the creation of specific chemical entities. The structures of these compounds were confirmed via X-ray crystallography, indicating a deep dive into their molecular configurations (Babaev, Smirnov, & Rybakov, 2005).
  • MCRs Synthesis: A study on the synthesis of pyrano[4,3-b]pyrans and their transformation demonstrates the role of specific reagents and conditions in influencing reaction efficiency and product formation. This research is indicative of the broader chemical manipulations possible within this class of compounds (Wang et al., 2012).

Chemical Analysis and Application Potential

  • Antiviral Activity Study: Research investigating the antiviral activity of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives against various viruses offers insights into potential therapeutic applications. The study found limited activity against selected viruses, highlighting the need for further investigation into the biological activities of these compounds (Ivashchenko et al., 2014).
  • Electrochemical and Photophysical Properties: Investigations into the electrochemical and photophysical behaviors of related compounds suggest potential applications in fields such as optoelectronics and sensory technology. These studies explore how structural modifications can impact the electronic properties of molecules, leading to varied applications (Bozkurt & Doğan, 2018).

Material Science and Polymer Research

  • Polymer Solar Cells: The development of materials for use in polymer solar cells is another area of interest. Research focusing on the integration of specific compounds into solar cell technology emphasizes the potential for enhancing the efficiency of renewable energy technologies (Zeng et al., 2020).

Properties

IUPAC Name

3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1-(thiophen-2-ylmethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-18(16-8-3-4-10-21-16)12-20(25)15-7-1-2-9-17(15)22(19(20)24)13-14-6-5-11-26-14/h1-11,25H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSCFGLYEQRVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=CS3)(CC(=O)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one

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